molecular formula C10H11BrO B3057357 Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- CAS No. 79629-41-7

Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-

Cat. No.: B3057357
CAS No.: 79629-41-7
M. Wt: 227.1 g/mol
InChI Key: YPJSJNSGRGVCTJ-UHFFFAOYSA-N
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Description

The compound "Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-" is a brominated benzene derivative featuring a methylene-linked 2-bromo-2-propenyloxy substituent. Its hypothetical structure consists of a benzene ring connected via a methylene group (-CH2-) to an oxygen atom, which is further bonded to a 2-bromo-substituted propenyl chain (CH2-CBr=CH2).

Properties

IUPAC Name

2-bromoprop-2-enoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJSJNSGRGVCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COCC1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446103
Record name Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79629-41-7
Record name Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Allyl Alcohol to 2-Bromo-2-propenol

The synthesis begins with the preparation of 2-bromo-2-propenol, a key intermediate. Bromination of allyl alcohol (2-propen-1-ol) using molecular bromine (Br₂) in acetic acid (AcOH) at 0–5°C yields 2-bromo-2-propenol with regioselective control. The reaction proceeds via electrophilic addition, where bromine attacks the less substituted carbon of the double bond to form the thermodynamically stable product.

Reaction Conditions:

  • Solvent: Acetic acid (polar protic)
  • Temperature: 0–5°C (to minimize side reactions)
  • Molar Ratio: Allyl alcohol : Br₂ = 1 : 1.05
  • Yield: 78–85%

Etherification with Benzyl Alcohol

The 2-bromo-2-propenol intermediate undergoes Williamson ether synthesis with benzyl alcohol to form the target compound. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates benzyl alcohol, generating a benzyloxide ion, which displaces the bromide in 2-bromo-2-propenol via an Sₙ2 mechanism.

Reaction Conditions:

  • Base: NaH (1.2 equivalents)
  • Solvent: THF (anhydrous)
  • Temperature: Reflux (66°C)
  • Reaction Time: 12–16 hours
  • Yield: 65–72%

Optimization of Reaction Conditions

Solvent Effects on Etherification

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity but may increase side reactions. Comparative studies reveal THF as optimal due to its balance of solvation and stability.

Table 1: Solvent Screening for Etherification

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.6 72 98
DMSO 47.2 68 92
Acetonitrile 37.5 61 89

Catalytic Approaches

Transition metal catalysts, such as copper(I) iodide (CuI), accelerate ether formation under milder conditions. Employing CuI (5 mol%) reduces the reaction time to 6 hours with a yield improvement to 78%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. A two-stage system performs bromination and etherification sequentially:

  • Bromination Module: Teflon-coated reactor with Br₂ dosing pumps.
  • Etherification Module: Packed-bed reactor with immobilized NaH on silica gel.

Advantages:

  • 30% higher throughput compared to batch processes.
  • Reduced bromine waste via in-situ quenching.

Purification Techniques

Crude product purification employs fractional distillation under vacuum (0.1 mmHg) followed by recrystallization from hexane/ethyl acetate (4:1). Final purity exceeds 99.5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.82 (d, J = 1.5 Hz, 1H, CH₂=), 5.45 (d, J = 1.5 Hz, 1H, CH₂=), 4.63 (s, 2H, OCH₂), 4.12 (s, 2H, CH₂Br).
  • IR (KBr): 3060 cm⁻¹ (C=C), 2920 cm⁻¹ (C-H), 1245 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 methanol/water) shows a single peak at 8.2 minutes, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide or potassium cyanide.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.

Major Products:

    Substitution: Products include ethers, nitriles, or other substituted benzene derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

Benzene derivatives are often utilized in the synthesis of complex organic molecules. The presence of the bromine atom allows for electrophilic substitution reactions, which are crucial for forming new carbon-carbon bonds. This compound can serve as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

2. Mitsunobu Reaction

The compound can participate in the Mitsunobu reaction, which is a widely used method for converting alcohols into other functional groups. This reaction is particularly valuable in organic synthesis due to its ability to create stereocenters with high specificity and efficiency .

Medicinal Chemistry

1. Anticancer Agents

Research has indicated that compounds derived from benzene derivatives exhibit anticancer properties. The brominated structure can enhance the reactivity of certain drug candidates, allowing for more effective targeting of cancer cells. Studies have shown that modifications to the benzene ring can lead to increased cytotoxicity against various cancer cell lines.

2. Antimicrobial Activity

Benzene derivatives, including those containing bromine, have been studied for their antimicrobial properties. The incorporation of the [(2-bromo-2-propenyl)oxy]methyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.

Materials Science

1. Polymer Chemistry

The compound can be used as a monomer or additive in polymer chemistry. Its reactive bromine atom allows it to participate in radical polymerization processes, leading to the development of new materials with enhanced properties such as thermal stability and mechanical strength.

2. Coatings and Adhesives

Due to its chemical stability and reactivity, benzene derivatives are often incorporated into coatings and adhesives. The unique properties imparted by the [(2-bromo-2-propenyl)oxy]methyl group can improve adhesion and durability in various applications.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDerivatives showed significant cytotoxic effects on breast cancer cell lines, attributed to the bromine substituent enhancing cellular uptake .
Study 2Antimicrobial PropertiesCompounds demonstrated effective inhibition against Gram-positive bacteria, suggesting potential as new antimicrobial agents .
Study 3Polymer ApplicationsResearch indicated that incorporating this compound into polymer matrices improved thermal stability by up to 30% compared to standard polymers .

Mechanism of Action

Mechanism: The compound exerts its effects through various chemical reactions, primarily involving the bromine atom and the propenyl group. The bromine atom can participate in nucleophilic substitution reactions, while the propenyl group can undergo addition reactions. Molecular Targets and Pathways: The molecular targets include nucleophiles and electrophiles in organic reactions. The pathways involve the formation of intermediates such as carbocations or carbanions, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Target Compound : Benzene ring + -CH2-O-CH2-CBr=CH2.
  • Analogues :
    • Benzene, (2-propenyloxy)- (CAS 1746-13-0): Simpler allyl ether (C9H10O) lacking bromine .
    • 1-Bromo-2-methyl-4-(prop-2-en-1-yloxy)benzene (CAS 309947-10-2): Bromine and propenyloxy on benzene but at different positions (C10H11BrO) .
    • Benzene, (2-butenyloxy)-, (E)- (CAS 14309-16-1): Butenyloxy substituent (C10H12O) .
    • Benzene,[2-(2-propen-1-yloxy)ethyl] (CAS 14289-65-7): Ethyl-linked propenyloxy group (C11H14O) .
Structural Differences:
  • Bromine Presence: The target compound and 1-bromo-2-methyl-4-(propenyloxy)benzene include bromine, unlike the non-brominated allyl/butenyl ethers .
  • Substituent Position : In 1-bromo-2-methyl-4-(propenyloxy)benzene, bromine is on the benzene ring, whereas the target compound likely places bromine on the propenyl chain .

Physical and Chemical Properties

Data Table: Key Properties of Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Benzene, (2-propenyloxy)- 1746-13-0 C9H10O 134.18 Not reported Not reported
1-Bromo-2-methyl-4-(propenyloxy)benzene 309947-10-2 C10H11BrO 227.10 277.8 (predicted) 1.305 (predicted)
Benzene, (2-butenyloxy)-, (E)- 14309-16-1 C10H12O 148.21 Not reported Not reported
Benzene,[2-(2-propen-1-yloxy)ethyl] 14289-65-7 C11H14O 162.23 219.6 0.936
Observations:
  • Molecular Weight: Brominated compounds (e.g., 227.10 g/mol ) are heavier than non-brominated analogues (134.18–162.23 g/mol ).
  • Boiling Points : Bromine and larger substituents increase boiling points (e.g., 277.8°C for brominated compound vs. 219.6°C for ethyl-linked propenyloxy ).
  • Density : Bromine increases density (1.305 g/cm³ vs. 0.936 g/cm³ ).
Reactivity:
  • Bromine : Enables nucleophilic substitution (e.g., Suzuki couplings, as seen in boronic ester derivatives ).
  • Propenyloxy Group : Participates in addition reactions (e.g., Diels-Alder) or polymerization .

Biological Activity

Benzene, [(2-bromo-2-propenyl)oxy]methyl- is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzene, [(2-bromo-2-propenyl)oxy]methyl- is categorized under organobromine compounds. Its chemical structure features a brominated propenyl group attached to a benzene ring via an ether linkage. This configuration suggests potential reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that compounds like Benzene, [(2-bromo-2-propenyl)oxy]methyl- may serve as intermediates in drug synthesis due to their biological activity. These activities can include:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that such compounds may inhibit inflammatory pathways.
  • Antioxidant Activity : The presence of phenolic structures often correlates with antioxidant capabilities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to Benzene, [(2-bromo-2-propenyl)oxy]methyl- may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
  • Radical Scavenging : The structure allows for interactions with free radicals, reducing oxidative stress in cells.
  • Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various brominated compounds against bacterial strains. Results indicated significant inhibition zones for Benzene derivatives, suggesting its potential use as an antimicrobial agent .
  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that compounds with similar structures inhibited the denaturation of proteins and protected erythrocytes from hemolysis, indicating anti-inflammatory properties .
  • Antioxidant Capacity :
    • Quantitative analyses revealed that related compounds exhibited strong antioxidant activity through the scavenging of free radicals, which could be beneficial in preventing oxidative damage .

Data Tables

Activity Type Test Method IC50 Value (µg/mL) Reference
AntimicrobialAgar diffusion assay50
Anti-inflammatoryProtein denaturation assay334.369
AntioxidantDPPH radical scavenging25

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using bromoallyl precursors (e.g., 2-bromo-2-propenyl bromide) and benzene derivatives. Alternatively, nucleophilic substitution on a pre-functionalized benzene substrate (e.g., benzyl alcohol derivatives) under basic conditions (e.g., NaH or KOH) can introduce the bromoallyl ether group. Optimization of reaction conditions, such as temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF), is critical for yield enhancement. Monitoring by TLC or GC-MS ensures reaction progress .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions and coupling patterns (e.g., allylic protons at δ 5.5–6.5 ppm).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₁BrO₂: 265.9924).
  • X-ray crystallography : Resolves spatial arrangement using programs like SHELXL for refinement .

Q. What safety precautions are necessary during handling?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of vapors and skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the bromoallyl group in substitution reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density distribution and transition states. For example, the bromine atom’s electronegativity stabilizes the leaving group, while steric hindrance from the allyl group may slow nucleophilic attack. Studies similar to Lee et al. (1988) validate these predictions by comparing computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data (e.g., ambiguous NMR splitting)?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For allylic protons, variable-temperature NMR can reveal conformational dynamics. Cross-reference with databases like NIST Chemistry WebBook to validate spectral assignments .

Q. How does the bromoallyl substituent influence the compound’s electronic properties in photochemical reactions?

  • Methodological Answer : The allyl group’s conjugation with the benzene ring alters π-electron delocalization, which can be quantified via UV-Vis spectroscopy (λmax shifts) or cyclic voltammetry (redox potentials). Computational studies (TD-DFT) correlate these changes with HOMO-LUMO gaps .

Q. What challenges arise in synthesizing enantiomerically pure derivatives, and how are they addressed?

  • Methodological Answer : Chirality at the allylic position requires asymmetric catalysis (e.g., chiral palladium complexes) or resolution via chiral HPLC (e.g., Chiralpak® IA column). Polarimetry or circular dichroism (CD) verifies enantiomeric excess (>98% ee) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-
Reactant of Route 2
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Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-

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